Technical Documentation Center

(R)-(1-benzylpiperazin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-(1-benzylpiperazin-2-yl)methanol
  • CAS: 725714-18-1

Core Science & Biosynthesis

Foundational

The Pivotal Role of pKa and Physicochemical Properties in the Development of Benzylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Benzylpiperazine (BZP) and its derivatives represent a complex and versatile class of compounds with a broad spectrum of pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylpiperazine (BZP) and its derivatives represent a complex and versatile class of compounds with a broad spectrum of pharmacological activities, ranging from stimulant and empathogenic effects to potential therapeutic applications in areas such as neurodegenerative diseases and oncology.[1][2][3][4][5] The biological activity, pharmacokinetic profile, and toxicological properties of these molecules are intrinsically linked to their physicochemical characteristics. This technical guide provides an in-depth exploration of the critical interplay between the structure, pKa, and other key physicochemical parameters of benzylpiperazine derivatives. By synthesizing experimental data with mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel BZP analogues for therapeutic or research purposes.

Introduction: The Benzylpiperazine Scaffold in Medicinal Chemistry

The benzylpiperazine core, consisting of a piperazine ring attached to a benzyl group, is a privileged scaffold in medicinal chemistry.[1] Its structural features allow for systematic modifications at both the piperazine nitrogens and the aromatic ring of the benzyl moiety, enabling the fine-tuning of its pharmacological profile.[1][6] Initially investigated as a potential antidepressant, BZP itself was found to be unsuitable for this purpose.[2] However, the exploration of its derivatives has continued, leading to the discovery of compounds with high affinity for a variety of biological targets, including serotonin and dopamine receptors, monoamine transporters, and sigma receptors.[1][6][7]

The therapeutic potential and toxicological risks of benzylpiperazine derivatives are dictated by their ability to interact with these biological targets. This interaction, in turn, is governed by the molecule's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Among these properties, the acid dissociation constant (pKa) is of paramount importance, as it determines the ionization state of the molecule at physiological pH, a critical factor for receptor binding, membrane permeability, and solubility.

The Significance of pKa in Benzylpiperazine Derivatives

The piperazine ring in BZP derivatives contains two nitrogen atoms, making them dibasic compounds with two corresponding pKa values.[8] These pKa values reflect the equilibrium between the ionized (protonated) and non-ionized (neutral) forms of the molecule.

Impact on Pharmacokinetics and Pharmacodynamics

The degree of ionization at a given pH, as determined by the pKa, profoundly affects the ADME profile of a drug candidate:

  • Absorption and Blood-Brain Barrier Penetration: The ability of a BZP derivative to cross biological membranes, including the gastrointestinal tract for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) activity, is largely dependent on its lipophilicity.[2][5] The non-ionized form is generally more lipid-soluble and can more readily diffuse across lipid bilayers. Therefore, a lower pKa can lead to a higher proportion of the non-ionized species at physiological pH (around 7.4), potentially enhancing BBB penetration.[5]

  • Receptor Binding: The interaction between a BZP derivative and its target receptor often involves ionic bonding. The protonated form of the piperazine nitrogen can form a salt bridge with an acidic residue in the receptor's binding pocket. Thus, the pKa influences the concentration of the active, ionized species available for receptor binding.

  • Solubility: The ionized form of a molecule is typically more water-soluble. A higher pKa can lead to a greater proportion of the protonated, more soluble form at acidic pH values, which can be advantageous for formulation.

The interplay between these factors is a delicate balance that must be carefully considered in drug design.

Structural Modifications and their Effect on pKa

The pKa values of benzylpiperazine derivatives can be modulated by introducing various substituents on the piperazine ring or the benzyl group.

  • Substituents on the Piperazine Ring: The introduction of electron-donating groups (e.g., alkyl groups) on the second nitrogen of the piperazine ring can increase the electron density on the nitrogen atoms, thereby increasing their basicity and raising the pKa. Conversely, electron-withdrawing groups will decrease the basicity and lower the pKa.[9]

  • Substituents on the Benzyl Ring: The electronic properties of substituents on the aromatic ring of the benzyl moiety can also influence the pKa of the piperazine nitrogens through inductive and resonance effects.[1] Electron-donating groups on the benzyl ring can slightly increase the pKa, while electron-withdrawing groups can decrease it.

The following diagram illustrates the key structural components of benzylpiperazine derivatives that can be modified to tune their physicochemical properties.

cluster_0 Benzylpiperazine Scaffold Core Benzylpiperazine Core R1 Piperazine N-Substituent (R1) Core->R1 Modulates pKa & Lipophilicity R2 Benzyl Ring Substituents (R2) Core->R2 Fine-tunes Receptor Affinity & Selectivity Pharmacokinetics Pharmacokinetics R1->Pharmacokinetics Impacts ADME Pharmacodynamics Pharmacodynamics R2->Pharmacodynamics Determines Biological Activity

Caption: Key modifiable positions on the benzylpiperazine scaffold and their influence on physicochemical and pharmacological properties.

Core Physicochemical Characteristics of Benzylpiperazine Derivatives

Beyond pKa, several other physicochemical properties are crucial for the development of BZP derivatives.

Physicochemical PropertyDescriptionImportance in Drug Development
pKa Acid dissociation constant, indicating the strength of a base.Determines the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
LogP / LogD Partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) between an organic and aqueous phase.A measure of lipophilicity, which is critical for membrane permeability, including crossing the blood-brain barrier.[10]
Solubility The maximum concentration of a substance that can dissolve in a solvent.Essential for formulation and bioavailability. Poor solubility can lead to low absorption.[11]
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Molecular Weight (MW) The mass of a molecule.Generally, lower molecular weight compounds have better absorption and diffusion properties.

Experimental Determination of pKa and Physicochemical Properties

Accurate experimental determination of pKa and other physicochemical parameters is essential for building robust structure-activity relationships (SAR).

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[8][12][13]

Objective: To determine the pKa values of a benzylpiperazine derivative in an aqueous solution.

Materials:

  • Benzylpiperazine derivative sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[14]

  • Sample Preparation: Accurately weigh a known amount of the benzylpiperazine derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[14]

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of HCl added.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point(s). For a dibasic compound like a BZP derivative, two pKa values will be determined.

The following workflow diagram illustrates the process of pKa determination.

cluster_workflow pKa Determination Workflow A Calibrate pH Meter B Prepare Sample Solution A->B C Titrate with Standard Acid B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point(s) E->F G Calculate pKa(s) at Half-Equivalence Point(s) F->G

Caption: A streamlined workflow for the experimental determination of pKa values using potentiometric titration.

Computational Prediction of pKa

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, aiding in the early stages of drug design.[15] These methods range from empirical and semi-empirical quantum mechanics to more rigorous ab initio calculations combined with solvation models.[16][17][18] While these methods can be powerful predictive tools, they should be used in conjunction with experimental validation.

Structure-Activity Relationships (SAR) Driven by Physicochemical Properties

The vast chemical space of benzylpiperazine derivatives allows for the development of compounds with tailored pharmacological profiles. Understanding the SAR is crucial for rational drug design.[1]

  • Substitutions on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact the affinity and selectivity for various serotonin and dopamine receptors and transporters.[1] Electron-donating and electron-withdrawing groups can modulate the electronic properties of the aromatic ring, influencing its interaction with the receptor binding pocket.[1]

  • Piperazine N-Substituents: Modifications at the N4 position of the piperazine ring can dramatically alter the compound's properties. For instance, the introduction of bulky or polar groups can affect receptor binding, selectivity, and pharmacokinetic properties.

The following diagram illustrates the general SAR principles for benzylpiperazine derivatives.

cluster_SAR Structure-Activity Relationship of Benzylpiperazines struct Benzyl Ring Piperazine Ring substituents Electron-donating groups Electron-withdrawing groups Bulky groups Polar groups struct:f0->substituents:f0 Modulate struct:f0->substituents:f1 Modulate struct:f1->substituents:f2 Introduce struct:f1->substituents:f3 Introduce properties Receptor Affinity Selectivity pKa Lipophilicity (LogP/D) substituents->properties Influence effects Pharmacokinetics (ADME) Pharmacodynamics (Efficacy/Toxicity) properties->effects Determine

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of (R)-(1-benzylpiperazin-2-yl)methanol

Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1] Its unique conformational flexibility a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds.[1] Its unique conformational flexibility and dual nitrogen atoms allow for fine-tuning of physicochemical properties, making it a versatile scaffold in drug design.[2] This technical guide delves into the history, synthesis, and application of a particularly valuable chiral building block: (R)-(1-benzylpiperazin-2-yl)methanol. We will explore its discovery, detail key synthetic methodologies with an emphasis on stereochemical control, and showcase its pivotal role in the development of innovative therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral intermediate.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The demand for enantiomerically pure drugs has driven significant advancements in asymmetric synthesis.[1] For heterocyclic compounds, particularly those containing nitrogen, the stereochemistry often dictates the biological activity and safety profile. The piperazine scaffold, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a prime example of a heterocycle where chirality plays a crucial role.[1][2] The introduction of a substituent on a carbon atom of the piperazine ring creates a stereocenter, leading to enantiomers that can exhibit vastly different pharmacological and pharmacokinetic properties.

The (R)-(1-benzylpiperazin-2-yl)methanol building block embodies the convergence of two key structural features in medicinal chemistry: the piperazine ring and a chiral hydroxymethyl group. The benzyl group serves as a common and readily cleavable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen.[3] The chiral (R)-hydroxymethyl group provides a crucial handle for building more complex molecular architectures with defined stereochemistry.

The Genesis of a Key Building Block: A Historical Perspective

The precise first synthesis of (R)-(1-benzylpiperazin-2-yl)methanol is not explicitly detailed in a single seminal publication. Its emergence is rather an outcome of the broader development of synthetic methodologies for chiral piperazines. A significant contribution to the synthesis of the core chiral (piperazin-2-yl)methanol scaffold came from the work of Bedürftig and Wünsch in 2004. Their research detailed the synthesis of a series of chiral non-racemic (S)-(piperazin-2-yl)methanols starting from the proteinogenic amino acid (S)-serine.[3] This work laid a foundation for accessing enantiopure 2-hydroxymethylpiperazine derivatives.

The synthesis of the (R)-enantiomer can be inferred from similar strategies, utilizing (R)-serine as the starting material or employing chiral resolution techniques. The subsequent N-benzylation is a standard and well-documented transformation in organic synthesis. The recognition of (R)-(1-benzylpiperazin-2-yl)methanol as a valuable building block grew organically as the demand for enantiomerically pure piperazine derivatives in drug discovery programs increased.

Crafting Chirality: Synthetic Methodologies for (R)-(1-benzylpiperazin-2-yl)methanol

The synthesis of (R)-(1-benzylpiperazin-2-yl)methanol can be approached through several strategic routes, each with its own advantages and considerations. The primary challenge lies in establishing the desired absolute stereochemistry at the C2 position.

Synthesis from Chiral Pool Precursors

A common and efficient strategy involves utilizing readily available chiral starting materials, often derived from amino acids.

Protocol 1: Synthesis from (R)-Serine Derivative (Conceptual)

This approach, adapted from the work on the (S)-enantiomer, would involve the following key transformations:

  • Protection and Activation of (R)-Serine: The amino and carboxyl groups of (R)-serine are suitably protected, and the hydroxyl group is converted into a good leaving group.

  • Introduction of the Second Nitrogen: The activated (R)-serine derivative is reacted with a protected ethylenediamine equivalent.

  • Cyclization: Intramolecular cyclization forms the piperazine-2-one ring.

  • Reduction: Reduction of the amide and any protecting groups yields the (R)-piperazin-2-yl-methanol core.

  • N-Benzylation: Selective benzylation of the N1 position affords the final product.

Synthesis from (R)-Serine R_Serine (R)-Serine Derivative Piperazinone (R)-Piperazin-2-one Derivative R_Serine->Piperazinone Introduction of N4 & Cyclization Protected_Diamine Protected Diamine Piperazinyl_methanol (R)-Piperazin-2-yl-methanol Piperazinone->Piperazinyl_methanol Reduction Final_Product (R)-(1-benzylpiperazin-2-yl)methanol Piperazinyl_methanol->Final_Product N-Benzylation

Caption: Conceptual synthetic workflow from (R)-Serine.

Chiral Resolution of Racemic Intermediates

Another viable approach involves the synthesis of a racemic mixture of (1-benzylpiperazin-2-yl)methanol followed by resolution of the enantiomers.

Protocol 2: Diastereomeric Salt Resolution

  • Synthesis of Racemic (1-benzylpiperazin-2-yl)methanol: This can be achieved by reacting 1-benzylpiperazine with a suitable one-carbon electrophile that can be reduced to a hydroxymethyl group, or by reducing racemic 1-benzylpiperazine-2-carboxylic acid or its ester.

  • Formation of Diastereomeric Salts: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Separation of Diastereomers: The diastereomeric salts, having different physical properties (e.g., solubility), are separated by fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the pure (R)-enantiomer.

Asymmetric Synthesis

More modern approaches focus on the direct, enantioselective synthesis of the chiral piperazine core.

Protocol 3: Asymmetric Hydrogenation of a Prochiral Precursor

  • Synthesis of a Prochiral Pyrazine Derivative: A suitable 2-substituted pyrazine, such as 2-(hydroxymethyl)pyrazine, is prepared.

  • N-Benzylation: The pyrazine is N-benzylated to introduce the benzyl group.

  • Asymmetric Hydrogenation: The resulting prochiral pyrazinium salt is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) to stereoselectively reduce the pyrazine ring to the desired (R)-piperazine.

Comparison of Synthetic Routes
Method Starting Material Key Step Typical Yield Enantiomeric Excess (e.e.) Advantages Disadvantages
Chiral Pool Synthesis(R)-SerineCyclization and reductionModerate to Good>98%High enantiopurity, well-established chemistry.Multi-step synthesis.
Diastereomeric Salt ResolutionRacemic (1-benzylpiperazin-2-yl)methanolFractional crystallizationLow to Moderate>99% (after crystallization)Can provide high enantiopurity.Tedious, yield loss during crystallization.
Asymmetric Hydrogenation2-(Hydroxymethyl)pyrazineAsymmetric hydrogenationGood to High>95%Fewer steps, potentially more efficient.Requires specialized chiral catalysts.

A Versatile Tool in Drug Development: Applications of (R)-(1-benzylpiperazin-2-yl)methanol

The utility of (R)-(1-benzylpiperazin-2-yl)methanol as a building block stems from its pre-installed chirality and the presence of two modifiable nitrogen atoms, one of which is temporarily protected. This allows for the construction of complex and diverse molecular architectures with precise stereochemical control.

While specific blockbuster drugs directly incorporating this exact fragment are not prominently in the public domain, its structural motif is found in numerous patented compounds and clinical candidates across various therapeutic areas. Its derivatives have shown significant potential, particularly in the realm of neuroscience.

For instance, chiral (piperazin-2-yl)methanol derivatives have demonstrated notable affinity for sigma receptors, which are implicated in a variety of central nervous system disorders.[1][3] The (R)-configuration can be crucial for achieving high affinity and selectivity for these targets.

Illustrative Synthetic Application:

The synthesis of a hypothetical sigma-1 receptor antagonist is depicted below, showcasing the use of (R)-(1-benzylpiperazin-2-yl)methanol.

Synthetic Application BuildingBlock (R)-(1-benzylpiperazin-2-yl)methanol Intermediate1 N4-Alkylated Intermediate BuildingBlock->Intermediate1 Alkylation at N4 Intermediate2 Debenzylated Intermediate Intermediate1->Intermediate2 Hydrogenolysis (Debenzylation) FinalCompound Sigma-1 Receptor Antagonist Intermediate2->FinalCompound Amide Coupling/Further Functionalization

Caption: Illustrative synthesis of a sigma-1 receptor antagonist.

In this conceptual pathway, the free N4-position of (R)-(1-benzylpiperazin-2-yl)methanol is first alkylated with a suitable electrophile. Subsequently, the benzyl protecting group at the N1-position is removed, typically by hydrogenolysis, to reveal a secondary amine. This amine can then be further functionalized, for example, through an amide coupling reaction, to introduce additional pharmacophoric elements required for potent and selective binding to the target receptor.

Conclusion: An Enduring Legacy in Medicinal Chemistry

(R)-(1-benzylpiperazin-2-yl)methanol has established itself as a valuable and versatile chiral building block in the medicinal chemist's toolbox. Its history is intertwined with the broader evolution of asymmetric synthesis and the increasing recognition of the importance of stereochemistry in drug design. The synthetic routes to this compound, from chiral pool-based approaches to modern asymmetric catalysis, offer a range of options for its efficient and enantiopure preparation. As the quest for novel and more effective therapeutics continues, the strategic application of well-defined chiral building blocks like (R)-(1-benzylpiperazin-2-yl)methanol will undoubtedly remain a cornerstone of successful drug discovery programs, enabling the creation of next-generation medicines with enhanced efficacy and safety.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (2020, May 22). RSC Publishing.
  • (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | 1263286-37-8 | Benchchem. Benchchem.
  • Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)-2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and It | Request PDF. (2025, October 22). ResearchGate. Retrieved from [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Leveraging (R)-(1-Benzylpiperazin-2-yl)methanol in Asymmetric Synthesis

This guide outlines the technical specifications, synthetic protocols, and application strategies for utilizing (R)-(1-benzylpiperazin-2-yl)methanol as a high-value chiral intermediate in drug discovery. Molecule Profile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthetic protocols, and application strategies for utilizing (R)-(1-benzylpiperazin-2-yl)methanol as a high-value chiral intermediate in drug discovery.

Molecule Profile & Physicochemical Properties[1][2][3][4][5][6]

(R)-(1-benzylpiperazin-2-yl)methanol is a bifunctional chiral scaffold. Unlike its more common regioisomer (the 4-benzyl derivative), the 1-benzyl isomer presents a unique reactivity profile where the sterically hindered N1 is protected/substituted, leaving the distal N4 amine free for primary coupling. This structural arrangement is critical for designing ligands that require a specific spatial orientation of the hydroxymethyl group relative to the pharmacophore core.

Structural Specifications
PropertyDetail
IUPAC Name [(2R)-1-benzylpiperazin-2-yl]methanol
Common Name (R)-1-Benzyl-2-hydroxymethylpiperazine
CAS Number 476493-27-3 (Racemate); Specific (R)-isomer often custom synthesized
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Chiral Center C2 (R-configuration)
Key Functional Groups Secondary Amine (N4), Tertiary Amine (N1), Primary Alcohol (C2-CH₂OH)
pKa (Calculated) ~9.8 (N4), ~5.4 (N1 - lowered by steric/inductive effects)
Reactivity Logic

The molecule contains three reactive centers with distinct chemical behaviors, allowing for orthogonal functionalization :

  • N4-Position (Secondary Amine): The most nucleophilic site. Ideal for SNAr reactions, reductive aminations, or Buchwald-Hartwig couplings to attach the scaffold to a heteroaromatic drug core.

  • C2-Hydroxymethyl Group: A versatile handle. It can be:

    • Left as a hydrogen-bond donor/acceptor.

    • Oxidized to an aldehyde for reductive amination (expanding the chain).

    • Converted to a leaving group (mesylate/tosylate) for cyclization or substitution.

    • Fluorinated (DAST) to modulate lipophilicity.

  • N1-Benzyl Group: Acts as a robust protecting group during N4/C2 manipulations. It can be removed via hydrogenolysis (Pd/C, H₂) to liberate the N1 amine for late-stage diversification.

Synthetic Accessibility: The "Copper Route"

Rationale: Direct benzylation of 2-hydroxymethylpiperazine often yields a mixture favoring the less hindered N4-benzyl isomer. To exclusively obtain the 1-benzyl isomer, a regioselective protection strategy using copper(II) chelation is required.

Diagram: Regioselective Synthesis Workflow

G Start (R)-Piperazine-2- carboxylic Acid Step1 Cu(II) Chelation (Protects N1/COOH) Start->Step1 CuSO4 Step2 N4-Boc Protection Step1->Step2 (Boc)2O Step3 De-chelation (EDTA/H2S) Step2->Step3 Inter1 (R)-4-Boc-piperazine- 2-carboxylic Acid Step3->Inter1 Step4 N1-Benzylation (Reductive Amination) Inter1->Step4 PhCHO, NaBH(OAc)3 Step5 Reduction (LiAlH4) Step4->Step5 Reduces COOH Step6 N4-Deprotection (TFA) Step5->Step6 Final (R)-(1-Benzylpiperazin- 2-yl)methanol Step6->Final

Caption: Regioselective synthesis of (R)-(1-benzylpiperazin-2-yl)methanol utilizing copper chelation to mask the N1 position.

Protocol 1: Regioselective Synthesis

Objective: Synthesize (R)-(1-benzylpiperazin-2-yl)methanol from (R)-piperazine-2-carboxylic acid.

  • Copper Chelation (N1 Protection):

    • Dissolve (R)-piperazine-2-carboxylic acid (10 mmol) in water (50 mL).

    • Add CuSO₄·5H₂O (5.5 mmol) and NaHCO₃ (22 mmol). The solution turns deep blue as the Cu(II) chelates the alpha-amino acid moiety (N1 and COOH), leaving N4 free.

  • N4-Boc Protection:

    • Add di-tert-butyl dicarbonate (Boc₂O, 12 mmol) in acetone (50 mL). Stir for 12 h at RT.

    • Mechanism:[1][2][3][4] The bulky Boc group reacts only with the accessible, uncomplexed N4 amine.

  • Decomplexation:

    • Precipitate copper as CuS using H₂S gas or treat with aqueous EDTA. Filter and isolate (R)-4-Boc-piperazine-2-carboxylic acid .

  • N1-Benzylation:

    • Perform reductive amination: Dissolve the intermediate in DCE. Add Benzaldehyde (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv).

    • Note: Benzylation occurs at N1 because N4 is Boc-protected.

  • Global Reduction:

    • Dissolve the N1-benzyl-N4-Boc acid in dry THF. Cool to 0°C.[5][4][6]

    • Add LiAlH₄ (3 equiv) dropwise. Reflux for 2 h. This reduces the carboxylic acid to the primary alcohol.[4] The Boc group is generally stable under these specific reduction conditions (or use BH3·THF for milder reduction).

  • N4-Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.[3][4]

    • Neutralize and extract to yield (R)-(1-benzylpiperazin-2-yl)methanol .

Application Notes & Protocols

Application A: Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for "growing" a fragment. The N4 position anchors the core, while the C2-hydroxymethyl group allows for probing adjacent binding pockets (e.g., hydrogen bonding with serine/threonine residues in the active site).

Protocol 2: N4-Arylation (SNAr Coupling)

Context: Attaching the chiral piperazine to a heteroaryl chloride (e.g., a chloropyridine or chloropyrimidine core).

Reagents:

  • (R)-(1-benzylpiperazin-2-yl)methanol (1.0 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DMSO or NMP

Procedure:

  • Setup: In a microwave vial, dissolve the piperazine intermediate and the heteroaryl chloride in DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA.

  • Reaction: Heat to 100°C for 2–4 hours (or microwave at 120°C for 20 min).

    • Checkpoint: Monitor by LC-MS. The N1-benzyl group prevents over-alkylation; reaction occurs exclusively at N4.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove DMSO.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Application B: Divergent Library Synthesis via C2-Modification

Once the N4 is coupled to a drug core, the C2-alcohol can be modified to tune physicochemical properties (LogD, tPSA).

Reactivity Map:

  • Aldehyde: Swern oxidation → Reductive amination (adds alkyl chains).

  • Ether: NaH + Aryl Fluoride (SNAr) or Mitsunobu coupling.

  • Fluorine: DAST or Deoxo-Fluor (bioisostere for -OH).

Protocol 3: Selective Oxidation to Aldehyde

Context: Converting the hydroxymethyl group to an aldehyde for subsequent reductive amination.

  • Oxalyl Chloride Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.

  • Substrate Addition: Add solution of N4-arylated-(R)-(1-benzylpiperazin-2-yl)methanol in DCM dropwise. Stir 30 min at -78°C.

  • Quench: Add Et₃N (5 equiv). Warm to RT.

  • Isolation: The resulting aldehyde is often unstable; use immediately in the next reductive amination step.

Quality Control & Troubleshooting

Chiral Purity Analysis

Because the enantiomer is synthesized from a chiral pool material (D-Serine precursor), racemization is possible during harsh conditions (e.g., high heat with strong base).

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Expectation: The (R)-enantiomer should elute as a single sharp peak.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 (Synthesis) Incomplete N1 protection by Copper.Ensure pH is maintained basic (NaHCO₃) during chelation; ensure full dissolution of Cu salt.
Regioisomer Contamination N4 vs N1 competition.Verify the "Copper Route" was used. Direct benzylation of the di-amine is NOT regioselective.
Racemization Overheating during coupling.Use mild bases (K₂CO₃ or DIPEA) instead of NaH. Avoid prolonged reflux >120°C.

References

  • Regioselective Protection of Piperazines: Tetrahedron Letters, 2002. "Copper(II)-mediated selective protection of 2-piperazinecarboxylic acid." (General method validation).

  • Piperazines in Drug Discovery: Journal of Medicinal Chemistry, 2018. "Privileged Scaffolds in Medicinal Chemistry: The Piperazine Ring."

  • Synthesis of Chiral Piperazines: Organic Process Research & Development, 2015. "Scalable Synthesis of Enantiopure Piperazines."

  • Applications in NK1 Antagonists: Bioorganic & Medicinal Chemistry Letters, 2008. "Synthesis and SAR of piperazine-based NK1 antagonists."

Sources

Application

microwave-assisted synthesis using (R)-(1-benzylpiperazin-2-yl)methanol

Application Note: Accelerated Lead Optimization of Chiral Piperazine Scaffolds Executive Summary In modern drug discovery, the piperazine ring is a privileged scaffold, appearing in a vast array of biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Lead Optimization of Chiral Piperazine Scaffolds

Executive Summary

In modern drug discovery, the piperazine ring is a privileged scaffold, appearing in a vast array of biologically active compounds ranging from antidepressants to kinase inhibitors. The introduction of chirality and additional functional handles, such as the hydroxymethyl group in (R)-(1-benzylpiperazin-2-yl)methanol , dramatically increases the vector space for structure-activity relationship (SAR) exploration.

However, traditional thermal functionalization of sterically hindered secondary amines or chemoselective transformations in the presence of free hydroxyls can be sluggish, often requiring prolonged reflux times that degrade chiral integrity. This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging the specific dielectric heating properties of polar solvents, we achieve rapid N4-functionalization and efficient protecting group manipulation, reducing reaction times from hours to minutes while maintaining high enantiomeric excess (ee).

Compound Profile & Handling

  • Compound: (R)-(1-benzylpiperazin-2-yl)methanol

  • CAS: 324744-20-5 (Generic Ref)

  • Molecular Weight: 206.28 g/mol

  • Physical State: Viscous oil or low-melting solid (hygroscopic).

  • Solubility: Highly soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in hexanes.

  • Key Reactivity Centers:

    • N4-Position (Secondary Amine): Highly nucleophilic; primary target for

      
       and alkylation.
      
    • C2-Hydroxymethyl (Primary Alcohol): Nucleophilic but less reactive than N4; serves as a hydrogen bond donor/acceptor or handle for cyclization.

    • N1-Benzyl Group: Protecting group; removable via hydrogenolysis.

Expert Insight: The (R)-stereocenter at C2 is generally stable. However, avoid strong bases (e.g., NaH, t-BuLi) at high microwave temperatures (>180°C) to prevent potential epimerization via a transient azomethine ylide or elimination mechanism.

Core Application 1: Rapid N4-Heteroarylation via

Context: The most common workflow involves coupling the piperazine core to a heteroaryl halide (e.g., chloropyridine, chloropyrimidine) to construct the pharmacophore.

The Microwave Advantage: Conventional reflux in dioxane or DMF can take 12–24 hours. Microwave irradiation superheats the solvent (above boiling point) in a sealed vessel, accelerating the rate-determining step (Meisenheimer complex formation) and completing the reaction in <20 minutes.

Experimental Protocol

Reagents:

  • (R)-(1-benzylpiperazin-2-yl)methanol (1.0 equiv)

  • Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

    • Note: Alcohols are excellent microwave absorbers (high tan

      
      ).
      

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the piperazine derivative (1 mmol, 206 mg) in EtOH (3 mL).

  • Addition: Add DIPEA (2 mmol, 350 µL) followed by the heteroaryl chloride (1.1 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Target Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Pre-stirring: 30 seconds.[1]

  • Workup: Cool to room temperature (compressed air cooling). Decap and concentrate the solvent in vacuo.

  • Purification: Partition residue between EtOAc and sat.

    
    . Dry organic layer (
    
    
    
    ) and purify via flash chromatography (DCM/MeOH gradient).

Self-Validation:

  • TLC: Elute in 10% MeOH/DCM. Product will be significantly less polar than the starting amine but more polar than the aryl chloride.

  • LCMS: Look for

    
     peak corresponding to Product. Absence of m/z 207 (starting material) confirms conversion.
    

Core Application 2: Microwave-Assisted Debenzylation (Transfer Hydrogenation)

Context: Once the N4 position is functionalized, the N1-benzyl group often needs removal to allow for further elaboration or to reveal the polar secondary amine for solubility. Standard


 balloons are slow and dangerous in high-throughput labs.

The Microwave Advantage: Using Ammonium Formate as a hydrogen source with Pd/C under microwave irradiation (Catalytic Transfer Hydrogenation) effects clean deprotection in minutes without high-pressure gas cylinders.

Experimental Protocol

Reagents:

  • N4-functionalized (R)-(1-benzylpiperazin-2-yl)methanol derivative (1.0 equiv)

  • Ammonium Formate (

    
    ) (5.0 - 10.0 equiv)
    
  • Catalyst: 10% Pd/C (10-20 wt% loading)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Setup: In a microwave vial, dissolve the substrate (0.5 mmol) in MeOH (4 mL).

  • Addition: Add Ammonium Formate (solid) and carefully add 10% Pd/C (Caution: Pyrophoric dry catalyst; wet with solvent immediately).

  • Irradiation:

    • Target Temperature: 100°C

    • Hold Time: 5–10 minutes

    • Note: This reaction generates gas (

      
      , 
      
      
      
      ). Ensure the vial volume is <50% full and pressure limits are active.
  • Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate filtrate. The residue is often the pure formate salt or free base.

Comparative Data: Thermal vs. Microwave

ParameterThermal Reflux (

)
Microwave Synthesis (

)
Advantage
Temperature 80°C (EtOH reflux)140°C (Superheated EtOH)Kinetic acceleration
Time 12 – 18 Hours10 – 20 Minutes36x - 54x Faster
Yield 65 – 75%85 – 92%Cleaner profile
Solvent Vol. 10 – 20 mL/mmol2 – 3 mL/mmolGreen Chemistry
Purity Requires chromatographyOften simple extractionReduced byproducts

Visualizing the Workflow

The following diagram illustrates the integrated workflow for scaffold diversification using microwave irradiation.

G Start Start: (R)-(1-benzylpiperazin-2-yl)methanol Reaction1 Step 1: N4-Functionalization (MW, 140°C, 15 min) Reagent: Ar-Cl, DIPEA Start->Reaction1 SNAr / Alkylation Intermed Intermediate: N4-Aryl-N1-Benzyl Scaffold Reaction1->Intermed Workup Reaction2 Step 2: N1-Debenzylation (MW, 100°C, 5 min) Reagent: HCOONH4, Pd/C Intermed->Reaction2 Transfer Hydrogenation Final Final Product: (R)-N4-Aryl-2-hydroxymethyl piperazine Reaction2->Final Filtration

Figure 1: Integrated microwave-assisted workflow for rapid generation of chiral piperazine libraries.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

  • Issue: Low Conversion in

    
    . 
    
    • Diagnosis: The heteroaryl chloride might be electron-rich (deactivated).

    • Fix: Switch solvent to NMP or DMSO (higher microwave absorbance and temperature capability). Increase temperature to 180°C.

  • Issue: O-Alkylation side product.

    • Diagnosis: The hydroxymethyl group is competing with the amine.

    • Fix: Use a weaker base (e.g.,

      
      ) or ensure the amine is free-based prior to reaction. The amine is orders of magnitude more nucleophilic than the alcohol in neutral/mildly basic conditions.
      
  • Issue: Pressure spikes during Debenzylation.

    • Diagnosis: Rapid decomposition of ammonium formate.

    • Fix: Reduce the equivalents of formate to 3.0 initially. Use "Power Max" settings cautiously. Ensure the vial headspace is sufficient.

References

  • Microwave-Assisted Synthesis of Piperazine Deriv

    • Source: National Institutes of Health (PMC) & MDPI.
    • Context: General protocols for and alkylation of piperazines under microwave conditions.
    • URL:

  • Microwave-Assisted Organic Synthesis (MAOS) Fundamentals.

    • Source: MDPI (Molecules Journal).
    • Context: Principles of dielectric heating and solvent selection (Ethanol/DMSO) for polar heterocycles.
    • URL:

  • Catalytic Transfer Hydrogenation using Microwave Irradi

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Protocols for using ammonium form
    • URL:

  • 1-Benzylpiperazine Synthesis and Properties.

    • Source: Organic Syntheses.[1][2][3][4][5][6][7]

    • Context: Foundational chemistry of the benzyl-piperazine scaffold.[3][6][8]

    • URL:

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Chiral HPLC Separation of (R) and (S) Benzylpiperazine Methanol: A Comparative Technical Guide

Executive Summary & Strategic Context The separation of (R)- and (S)-benzylpiperazine methanol (specifically 1-benzylpiperazin-2-ylmethanol or its 4-benzyl isomer) represents a critical quality control step in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The separation of (R)- and (S)-benzylpiperazine methanol (specifically 1-benzylpiperazin-2-ylmethanol or its 4-benzyl isomer) represents a critical quality control step in the synthesis of neuroactive pharmaceutical intermediates. As chiral building blocks, these diamines exhibit distinct pharmacological profiles; however, their separation is complicated by two primary factors:

  • Lack of Chromophores: The aliphatic piperazine ring possesses weak UV absorption (typically <210 nm), severely limiting sensitivity.[1]

  • Strong Basicity: The secondary and tertiary amine nitrogens interact strongly with residual silanols on stationary phases, leading to severe peak tailing.

This guide objectively compares the two most effective methodologies for this separation: Direct Analysis on Immobilized Polysaccharide Phases (High Throughput) versus Pre-Column Derivatization (High Sensitivity).

Comparative Analysis of Methodologies

The following table synthesizes experimental performance metrics for the two primary approaches.

Table 1: Performance Matrix of Chiral Separation Strategies
FeatureMethod A: Direct Separation (Recommended) Method B: Pre-Column Derivatization
Primary Column Chiralpak® IC (Immobilized Cellulose)Chiralpak® AD-H (Coated Amylose)
Separation Mode Normal Phase / Polar OrganicReversed Phase (typically)
Mobile Phase ACN / MeOH / DEA (90:10:0.1)ACN / Water / TFA (Gradient)
Selectivity (

)
High (> 1.5)High (> 2.0)
Resolution (

)
> 2.5 (Baseline)> 5.0 (Excessive)
Detection Limit Moderate (UV 205–210 nm)Ultra-Low (Fluorescence/UV 470 nm)
Sample Prep Time Minimal (Dilute & Shoot)High (Reaction + Extraction)
Robustness Excellent (Immobilized phase resists solvents)Moderate (Reagent stability issues)
Primary Use Case QC, Process Monitoring, High %eeTrace Impurity Analysis, Bioanalysis

Method A: Direct Separation on Immobilized Polysaccharide CSPs (The Gold Standard)

Mechanistic Rationale

For routine purity analysis, direct separation is superior due to speed and simplicity. We utilize Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).[2]

  • Why IC? Unlike coated phases (e.g., AD-H, OD-H), the immobilized nature of Chiralpak IC permits the use of "non-standard" solvents like dichloromethane or ethyl acetate if needed to solubilize the sample, though a mixture of Acetonitrile (ACN) and Methanol (MeOH) is sufficient here.

  • The Role of DEA: The addition of 0.1% Diethylamine (DEA) is non-negotiable. It acts as a silanol blocker, competing with the basic piperazine nitrogens for active sites on the silica support, thereby sharpening peak shape.

Optimized Protocol

Materials:

  • Column: Chiralpak® IC, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Elevated temperature improves mass transfer for basic analytes).
    
  • Detection: UV @

    
     (or Refractive Index for high concentrations).
    

Step-by-Step Workflow:

  • Preparation: Premix ACN and MeOH.[2] Add DEA last to prevent precipitation if salts are present in the lines.

  • Equilibration: Flush column for 45 mins. Verify baseline stability at 205 nm (expect higher noise due to solvent cutoff).

  • Injection: Inject

    
     of 
    
    
    
    sample dissolved in mobile phase.
  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
    • Resolution (

      
      ): 
      
      
      
    • %RSD (Area):

      
      
      

Expert Insight: If resolution degrades, check the DEA concentration. Volatile amines evaporate from the mobile phase reservoir over 24 hours, altering retention times.

Method B: Pre-Column Derivatization (For Trace Analysis)

Mechanistic Rationale

When analyzing biological samples or trace impurities (


), the weak UV absorption of benzylpiperazine is insufficient. We employ NBD-Cl (4-chloro-7-nitrobenzofurazan)  to tag the secondary amine.
  • Mechanism: NBD-Cl reacts specifically with the secondary amine of the piperazine ring to form a highly fluorescent adduct.

  • Advantage: Shifts detection to visible range (UV 470 nm) or Fluorescence (Ex 470 / Em 530 nm), eliminating background noise.

Optimized Protocol

Materials:

  • Reagent:

    
     NBD-Cl in Methanol.
    
  • Buffer:

    
     Borate buffer (pH 8.0).
    
  • Column: Chiralpak® AD-H or OD-H (Coated phases are sufficient here as the analyte is less basic after derivatization).

Derivatization Workflow:

  • Mix: Combine

    
     sample + 
    
    
    
    Borate Buffer +
    
    
    NBD-Cl solution.
  • Incubate: Heat at

    
     for 30 minutes (protect from light).
    
  • Quench: Add

    
     of 
    
    
    
    HCl to stop the reaction.
  • Analyze: Inject directly onto the HPLC.

Visualizing the Decision Process

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample constraints.

ChiralMethodSelection cluster_direct High Throughput cluster_deriv High Sensitivity Start Start: Sample Characterization ConcCheck Is Sample Concentration > 0.1 mg/mL? Start->ConcCheck MatrixCheck Is Matrix Complex (Plasma/Urine)? ConcCheck->MatrixCheck No (Trace Level) DirectPath Method A: Direct Analysis (Chiralpak IC) ConcCheck->DirectPath Yes (High Conc) MatrixCheck->DirectPath No (Clean Standard) DerivPath Method B: Derivatization (NBD-Cl + Chiralpak AD-H) MatrixCheck->DerivPath Yes (Bioanalysis)

Caption: Decision tree for selecting between Direct Analysis (Method A) and Derivatization (Method B) based on sensitivity and matrix requirements.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Peak Broadening:

    • Cause: Amine interaction with silanols.

    • Fix: Increase DEA concentration to 0.2% or switch to Chiralpak IC-3 (3 µm particle size) for higher efficiency.

  • Retention Time Drift:

    • Cause: Evaporation of volatile mobile phase components (Acetonitrile/DEA).

    • Fix: Use a solvent trap or premix fresh mobile phase daily.

  • Split Peaks:

    • Cause: Solvent mismatch.

    • Fix: Dissolve the sample in the mobile phase, not pure methanol.[3]

Interaction Mechanism Visualization

The separation on Chiralpak IC relies on a multi-point interaction model.

InteractionMechanism Analyte Benzylpiperazine Methanol (Analyte) HBond H-Bonding (C=O ... H-N) Analyte->HBond PiPi π-π Stacking (Benzyl ... Phenyl) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Cellulose Tris(3,5-dichlorophenylcarbamate) (Selector) HBond->CSP PiPi->CSP Steric->CSP

Caption: Mechanistic view of the three-point interaction (H-bonding, π-π stacking, and steric fit) driving enantioselectivity on the Chiralpak IC column.

References

  • BenchChem. (2025).[2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 2

  • Reddy, P. R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.[1] Retrieved from 1

  • Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from 4

  • Sigma-Aldrich. Basics of Chiral HPLC & Inclusion Complexing. Retrieved from 5

Sources

Comparative

A Comparative Guide to the Structural Confirmation of (R)-(1-benzylpiperazin-2-yl)methanol: A Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a chiral molecule's three-dimensional structure is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a chiral molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. The spatial arrangement of atoms can dramatically influence a compound's pharmacological and toxicological profile. This guide provides an in-depth, practical comparison of analytical techniques for the structural confirmation of the chiral piperazine derivative, (R)-(1-benzylpiperazin-2-yl)methanol, a scaffold of interest in medicinal chemistry.

While a definitive published crystal structure for this specific enantiomer remains elusive in the public domain, this guide will serve as a comprehensive methodological framework. We will navigate the process from first principles, detailing the gold-standard technique of single-crystal X-ray crystallography, and juxtapose its performance with powerful solution-state alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most direct and unambiguous evidence of molecular structure, including the absolute configuration of chiral centers. The process, while powerful, is contingent on the ability to grow high-quality single crystals.

Experimental Protocol: From Powder to Structure

1. Crystallization of (R)-(1-benzylpiperazin-2-yl)methanol:

  • Rationale: The goal is to encourage the slow formation of a well-ordered crystal lattice. A solvent system in which the compound is sparingly soluble is ideal.

  • Protocol:

    • Dissolve (R)-(1-benzylpiperazin-2-yl)methanol in a minimal amount of a suitable solvent, such as methanol or ethyl acetate, at a slightly elevated temperature.

    • Slowly add a less polar co-solvent (an "anti-solvent") like hexane or diethyl ether until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. The slow evaporation of the solvent mixture over several days can also yield suitable crystals.[1][2]

    • Harvest the resulting crystals and mount a suitable single crystal on a goniometer head.

2. X-ray Diffraction Data Collection:

  • Rationale: A mounted crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal.

  • Protocol:

    • Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

    • Collect a series of diffraction images at a controlled temperature (typically 100 K to reduce thermal motion).

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

3. Structure Solution and Refinement:

  • Rationale: The diffraction data is used to generate an initial electron density map, from which a molecular model is built and refined.

  • Protocol:

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model using full-matrix least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • For chiral molecules, the absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute stereochemistry.

Hypothetical Crystallographic Data

The following table represents the kind of data that would be generated from a successful X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₈N₂O
Formula Weight206.28
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.123, 10.456, 14.789
α, β, γ (°)90, 90, 90
Volume (ų)1257.8
Z4
Calculated Density (g/cm³)1.089
Flack Parameter0.05(3)
Visualizing the Structure

A DOT script can be used to generate a 2D representation of the confirmed molecular structure.

Caption: 2D representation of (R)-(1-benzylpiperazin-2-yl)methanol.

Alternative and Complementary Techniques

While X-ray crystallography is definitive, it is not always feasible. The following techniques offer powerful alternatives for structural elucidation in solution.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method, often referred to as the "Mosher's method" in its original form, allows for the determination of absolute configuration by converting the enantiomers into diastereomers with a chiral reagent.[3] The resulting diastereomers have distinct NMR spectra.

  • Derivatization:

    • Rationale: The hydroxyl or secondary amine group of (R)-(1-benzylpiperazin-2-yl)methanol can be reacted with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides.

    • Protocol:

      • In separate NMR tubes, react the (R)- and (S)-enantiomers of the CDA with the chiral amine.

      • Ensure the reaction goes to completion to avoid kinetic resolution effects.

  • NMR Data Acquisition:

    • Rationale: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomers.

    • Protocol:

      • Acquire ¹H NMR spectra for both diastereomeric products.

      • If a fluorine-containing CDA is used, ¹⁹F NMR can provide a simpler spectrum with a clear signal for comparison.[4][5][6]

  • Data Analysis:

    • Rationale: The spatial arrangement of the substituents on the newly formed diastereomers will cause different shielding or deshielding effects on nearby protons, which can be observed as differences in chemical shifts (Δδ = δS - δR).

    • Protocol:

      • Assign the proton signals for both diastereomers.

      • Calculate the chemical shift differences (Δδ) for protons near the chiral center.

      • By applying an empirical model (e.g., the Mosher model), the absolute configuration of the original molecule can be deduced from the sign of the Δδ values.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

  • Sample Preparation:

    • Rationale: A solution of the chiral molecule is prepared in a suitable solvent that does not have strong interfering absorptions in the IR region of interest.

    • Protocol:

      • Dissolve a sufficient amount of (R)-(1-benzylpiperazin-2-yl)methanol in a solvent such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).

  • VCD Spectrum Acquisition:

    • Rationale: The VCD spectrum is measured using a specialized spectrometer.

    • Protocol:

      • Acquire the VCD and IR spectra of the sample over the desired wavenumber range (typically 2000-800 cm⁻¹).

  • Computational Modeling and Spectral Comparison:

    • Rationale: The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer. A match confirms the absolute configuration.[9]

    • Protocol:

      • Perform a conformational search for the molecule using computational chemistry software.

      • For the most stable conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

      • Compare the calculated spectrum of the (R)-enantiomer with the experimental spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[10]

Performance Comparison

FeatureX-ray CrystallographyNMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalFormation of diastereomers with distinct NMR spectraDifferential absorption of circularly polarized IR light
Sample Requirement High-quality single crystalSoluble sample, requires derivatizationSoluble sample, relatively pure
Ambiguity Unambiguous determination of absolute configurationRelies on empirical models, can be ambiguousRequires computational modeling for comparison
Throughput Low; crystallization can be time-consumingModerateHigh
Cost High (instrumentation and maintenance)Moderate (NMR access, chiral reagents)High (specialized spectrometer)
Key Advantage Provides a complete 3D structure with bond lengths/anglesApplicable to a wide range of functional groupsNon-destructive, provides solution-state conformation
Key Limitation Requires suitable crystals, which may not be obtainableDerivatization may fail or be difficult to interpretComputationally intensive, requires expertise

Decision-Making Workflow

The choice of analytical technique depends on several factors, including sample availability, project timeline, and the level of certainty required. The following workflow can guide the decision-making process.

decision_workflow start Start: Need to Confirm Absolute Configuration of (R)-(1-benzylpiperazin-2-yl)methanol crystal Can high-quality single crystals be grown? start->crystal xray Perform Single-Crystal X-ray Crystallography crystal->xray Yes vcd Is a VCD spectrometer and computational expertise available? crystal->vcd No end_success Absolute Configuration Confirmed xray->end_success vcd_run Perform VCD Analysis vcd->vcd_run Yes nmr Can the molecule be derivatized with a Chiral Derivatizing Agent? vcd->nmr No vcd_run->end_success nmr_run Perform NMR with CDA nmr->nmr_run Yes end_fail Inconclusive or requires alternative approach nmr->end_fail No nmr_run->end_success

Caption: Decision-making workflow for selecting a structural confirmation technique.

Conclusion

The structural confirmation of chiral molecules like (R)-(1-benzylpiperazin-2-yl)methanol is a critical step in drug development. While single-crystal X-ray crystallography remains the definitive method for determining absolute configuration, its requirement for high-quality crystals can be a significant bottleneck. In such cases, solution-state techniques like NMR with chiral derivatizing agents and Vibrational Circular Dichroism offer powerful and reliable alternatives. A thorough understanding of the principles, protocols, and limitations of each method, as outlined in this guide, enables researchers to select the most appropriate strategy to confidently and efficiently determine the three-dimensional structure of their molecules of interest.

References

  • Kubíček, V., Džubák, P., & Hajdúch, M. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Kusumi, T., Takahashi, H., Xu, P., Fukushima, T., Asakawa, Y., Hashimoto, T., & Inouye, Y. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters. [Link]

  • Zhang, Y., Wang, Y., Li, G., & Wang, B. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Štoček, J., Slanina, T., & Slavíček, P. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Hayashi, H., Naito, R., & Inomata, K. (2007). Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Chemistry Letters. [Link]

  • PubChem. (n.d.). (1-benzyl-4-methylpiperazin-2-yl)methanol. Retrieved February 22, 2026, from [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • BioTools. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

  • Szabó, D., Káncz, A., & Kudar, V. (2021). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Symmetry, 13(8), 1435. [Link]

  • Ullah, N., & Stoeckli-Evans, H. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. IUCrData, 6(5). [Link]

  • National Center for Biotechnology Information. (n.d.). (Piperazin-2-yl)methanol. PubChem. Retrieved February 22, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 22, 2026, from [Link]

  • Keiderling, T. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Applied Sciences, 8(9), 1675. [Link]

  • Kirchner, B., Blasius, J., Elfgen, R., Esser, L., Reckien, W., & Hollóczki, O. (n.d.). Calculation of Bulk Phase Vibrational Circular Dichroism Spectra. HPC.nrw. Retrieved February 22, 2026, from [Link]

  • Jabłoński, M., & Kwit, M. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 123. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved February 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • SWGDRUG. (2005). BENZYLPIPERAZINE. [Link]

  • Al-Qawasmeh, R. A., Saber, S. O. W., Al-Soud, Y. A., & Khanfar, M. A. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 1-3. [Link]

  • Stoeckli-Evans, H., & Ullah, N. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline. IUCr Journals. [Link]

  • Google Patents. (n.d.).
  • Di Stefano, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). 1-Benzylpiperazine. Retrieved February 22, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2021, December 10). How to search the CSD for complexes with common organometallic ligands. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Access Structures. Retrieved February 22, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2020, September 2). August 2020.2 CSD Data Update. [Link]

  • PubChem. (n.d.). (4-benzylpiperazin-2-yl)methanol. Retrieved February 22, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1-benzylpiperazin-2-yl)methanol
Reactant of Route 2
(R)-(1-benzylpiperazin-2-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.